molecular formula C14H9NO2 B1219210 10-Nitrosophenanthren-9-ol CAS No. 14140-04-6

10-Nitrosophenanthren-9-ol

Cat. No. B1219210
CAS RN: 14140-04-6
M. Wt: 223.23 g/mol
InChI Key: HMJPSXRANHDJOF-UHFFFAOYSA-N
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Description

10-Nitrosophenanthren-9-ol is a chemical compound with the molecular formula C14H9NO2 and a molecular weight of 223.227 . It is a main product in the category of special chemicals .


Synthesis Analysis

The synthesis of 10-Nitrosophenanthren-9-ol involves several steps. One method involves the condensation of Fischer’s bases with 10-nitrosophenanthren-9-ol, derived from the C-nitrosation of 9-phenanthrol, in refluxing ethanol . Another approach involves the oxidation of 9-phenanthrenol, giving an unprecedented ketal structure .


Molecular Structure Analysis

The molecular structure of 10-Nitrosophenanthren-9-ol is represented by the InChI Key: HMJPSXRANHDJOF-UHFFFAOYSA-N . The canonical SMILES representation is: C1=CC=C2C (=C1)C3=CC=CC=C3C (=C2N=O)O .


Chemical Reactions Analysis

According to mass-spectral data, 9-hydroxy-10-nitrosophenanthrene in the gas phase exists primarily in a tautomeric form rather than in the 9-oxo-10-hydroxyimino tautomeric form . The introduction of main group elements into conjugated scaffolds is emerging as a key route to novel optoelectronic materials .


Physical And Chemical Properties Analysis

10-Nitrosophenanthren-9-ol has a molecular formula of C14H9NO2 and a molecular weight of 223.227 . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

Mass-Spectral Behavior

  • Mass-Spectral Characteristics : 10-Nitrosophenanthren-9-ol primarily exists in a specific tautomeric form in the gas phase, showing distinct mass-spectral behavior. Its equilibrium shifts notably when moving to its diaza analogs (Terent’ev & Stankyavichyus, 1988).

Atmospheric Studies

  • Atmospheric Detection : This compound has been identified in atmospheric particulate matter. It is part of the broader group of mononitro-PAHs, though in lower concentrations compared to more common PAHs like benzo(a)pyrene (Nielsen, Seitz, & Ramdahl, 1984).

Conformational Analysis

  • Molecular Conformation Studies : Research has been conducted on the conformational aspects of similar phenanthrene derivatives, revealing insights into their rotational barriers and molecular structures (Lai, 1986).

Applications in Material Science

  • Flame Retardant in Epoxy Resin Systems : A derivative of 10-Nitrosophenanthren-9-ol, specifically a DOPO-based diamine, has been used as a hardener and flame retardant in epoxy resin systems. This demonstrates potential for creating flame-retardant materials while maintaining high mechanical properties (Artner et al., 2008).

Chemical Sensing and Indicators

  • Design of pH Indicators : Derivatives of 10-Nitrosophenanthren-9-ol have been used in designing dual-mode indicators for pH measurements. These indicators are particularly suited for biological applications, as demonstrated in cell culture studies (Nekongo, Bagchi, Fahrni, & Popik, 2012).

Chemical Reactions and Interactions

  • Nitration and Chemical Transformation Studies : The compound and its derivatives have been studied in various chemical reactions, including nitration processes, revealing insights into their chemical behavior and transformation under different conditions (Fernández et al., 1994), (Suzuki, Yoneda, & Hanafusa, 1975).

Molecular Structure Analysis

  • Structural Analysis Using NMR Spectroscopy : High-resolution nuclear magnetic resonance (NMR) spectroscopy has been used to study the molecular structures of phenanthrenes, including derivatives of 10-Nitrosophenanthren-9-ol, providing detailed insights into their structural characteristics (Bartle & Smith, 1967).

Biochemical Interactions

  • Study of Carbocations in Biochemical Reactions : Investigations into the behavior of carbocations derived from methoxy-substituted hydrocarbons related to 10-Nitrosophenanthren-9-ol have provided insights into biochemical reactions and molecular interactions (Laali, Okazaki, & Coombs, 2000).

Quantum-Chemical Calculations

  • Molecular and Electronic Structures : Quantum-chemical calculations have been performed on anionic σ-complexes of derivatives of 9-nitroanthracene, providing a deeper understanding of molecular and electronic structures and conformational behavior (Shishkin et al., 1998).

properties

IUPAC Name

10-nitrosophenanthren-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c16-14-12-8-4-2-6-10(12)9-5-1-3-7-11(9)13(14)15-17/h1-8,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJPSXRANHDJOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2N=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Nitrosophenanthren-9-ol

CAS RN

14140-04-6
Record name 9,10-Phenanthrenequinone monoxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014140046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC48526
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48526
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC24371
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24371
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (10Z)-10-(hydroxyimino)-9,10-dihydrophenanthren-9-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Edgar - 2019 - eprints.hud.ac.uk
… Condensation of the foregoing Fischer’s bases with 10-nitrosophenanthren-9-ol, derived from the C-nitrosation of 9-phenanthrol, in refluxing ethanol gave novel positive, T-type …
Number of citations: 2 eprints.hud.ac.uk
S Aiken, RJL Edgar, CD Gabbutt, BM Heron… - Dyes and …, 2018 - Elsevier
… ] 95 X = CMe 2 and the 3-methyl-3H-spiro[benzo[d]thiazole-2,2′-phenanthro[9,10-b][1,4]oxazine] 96 X = S were obtained from the condensation between 10-nitrosophenanthren-9-ol …
Number of citations: 115 www.sciencedirect.com

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